molecular formula C13H16N4OS B15103705 (2Z)-2-[1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide

(2Z)-2-[1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide

Cat. No.: B15103705
M. Wt: 276.36 g/mol
InChI Key: ZNEGLICKODSOTD-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide belongs to the class of isatin-derived hydrazinecarbothioamides. Isatin (1H-indole-2,3-dione) is a heterocyclic scaffold with endogenous biological activity in humans, including anticonvulsant, antiviral, and antitubercular properties . The target compound features:

  • A 2-methylpropyl (isobutyl) group at the N1 position of the indole ring.
  • A hydrazinecarbothioamide moiety at the C3 position, stabilized in the Z-configuration.
    This structural framework is synthesized via condensation reactions, often under microwave irradiation with acetic acid catalysis, as seen in analogous compounds .

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

[2-hydroxy-1-(2-methylpropyl)indol-3-yl]iminothiourea

InChI

InChI=1S/C13H16N4OS/c1-8(2)7-17-10-6-4-3-5-9(10)11(12(17)18)15-16-13(14)19/h3-6,8,18H,7H2,1-2H3,(H2,14,19)

InChI Key

ZNEGLICKODSOTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 2-methylpropylamine with an indole-2,3-dione derivative under acidic conditions to form the intermediate. This intermediate is then reacted with thiosemicarbazide under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols; typically carried out in polar solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

(2Z)-2-[1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Key Structural Differences Biological Activity Potency (IC50/MIC) Reference
Target Compound 2-methylpropyl at N1; hydrazinecarbothioamide at C3 Inferred: Anticancer, antiviral (analogous to isatin derivatives) N/A (data pending)
N′-[(3Z)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Benzohydrazide at C3; 4-chlorobenzyl at N1 CB2 receptor agonist IC50 = 131.1 ± 1.7 nM
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide 2-chlorobenzyl at N1; hydrazinecarbothioamide at C3 Pharmaceutical applications (crystallography reported) N/A
(E)-2-[1-(3-(7-chloroquinoline-4-yl)aminopropyl)-2-oxoquinolin-3-ylmethylene]hydrazinecarbothioamide Quinoline-aminopropyl at N1; hydrazinecarbothioamide at C3 Antifungal MIC values (specifics not provided)

Impact of Substituents on Activity

Chlorobenzyl groups (as in ) may increase receptor-binding affinity due to halogen interactions.

C3 Functional Groups: Hydrazinecarbothioamide (target compound) introduces hydrogen-bonding capabilities via the thioamide sulfur and hydrazine nitrogen, differing from benzohydrazides (e.g., ), which lack sulfur-mediated interactions. Quinoline-containing derivatives () demonstrate antifungal activity, suggesting that bulky aromatic substituents at N1 may target fungal enzymes.

Stereochemistry : The Z-configuration (as in the target compound and ) is critical for maintaining planarity between the indole and hydrazinecarbothioamide moieties, optimizing π-π stacking or intercalation in biological targets.

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